Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate
Description
Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a sulfamoyl group and a 4-(2,5-dimethylpyrrol-1-yl)phenyl substituent.
Properties
IUPAC Name |
methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-9-15(2)22(14)17-12-10-16(11-13-17)21-27(24,25)19-7-5-4-6-18(19)20(23)26-3/h4-13,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDNFAPIBXTKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146549 | |
| Record name | Methyl 2-[[[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]amino]sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866156-46-9 | |
| Record name | Methyl 2-[[[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]amino]sulfonyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866156-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]amino]sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate typically involves the reaction of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol . The reaction is monitored by thin-layer chromatography (TLC) and usually takes about 3 hours under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate has been studied for its potential in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Could be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes crucial for bacterial cell wall synthesis or disrupt fungal cell membranes . The exact pathways and molecular targets can vary depending on the specific application and organism.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Sulfonylurea Herbicides ()
The compound shares a benzoate ester and sulfonamide backbone with sulfonylurea herbicides like bensulfuron-methyl and sulfometuron methyl . Key differences include:
- Functional Groups : The target compound substitutes the sulfonylurea bridge (‑SO₂‑NH‑CO‑NH‑) found in sulfonylureas with a sulfamoyl group (‑SO₂‑NH‑).
- Heterocyclic Substituents : The dimethylpyrrole group in the target contrasts with the pyrimidine or triazine rings in sulfonylureas. For example, sulfometuron methyl features a 4,6-dimethylpyrimidinyl group, which enhances herbicidal activity via acetolactate synthase inhibition .
Quinoline-Piperazine-Benzoate Derivatives ()
Compounds C1–C7 from share the methyl benzoate motif but incorporate quinoline-piperazine-carbonyl linkages instead of sulfamoyl groups. For instance, Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) includes a quinoline ring and piperazine spacer, which may enhance π-π stacking and solubility compared to the target compound’s planar pyrrole and sulfamoyl groups .
Physicochemical Properties and Data
A comparative analysis of key parameters is outlined below:
Notes:
- The sulfamoyl group’s hydrogen-bonding capacity differs from the urea linkage in sulfonylureas, which could influence solubility and crystal packing .
Implications of Structural Differences
- Biological Activity: Sulfonylureas’ herbicidal activity relies on their urea bridge and pyrimidine rings. The target compound’s sulfamoyl group and dimethylpyrrole may redirect bioactivity toward non-plant targets (e.g., enzymes or receptors in pests or pathogens).
- Solubility: The quinoline-piperazine derivatives () likely exhibit higher aqueous solubility due to their basic piperazine moiety, whereas the target compound’s lipophilic pyrrole may favor membrane permeability .
Biological Activity
Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article aims to explore the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a benzoate moiety substituted with a sulfamoyl group and a pyrrole derivative. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its biological activity.
Anticancer Properties
Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of methyl sulfamoyl-benzoates have shown high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. The binding affinity of these compounds was measured using dissociation constants (), with some derivatives demonstrating values as low as 0.12 nM, indicating potent inhibitory effects on tumor growth .
Enzyme Inhibition
The compound is also noted for its potential as an enzyme inhibitor. Research has indicated that sulfonamide groups are effective in inhibiting carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in tissues. The selectivity of these compounds for CAIX over other isoforms can minimize side effects and enhance therapeutic efficacy .
Case Studies
- Study on CAIX Inhibition : A study investigated the binding characteristics of various methyl sulfamoyl-benzoates to CAIX. The results highlighted that structural modifications could enhance binding affinity and selectivity. For example, compound 3b exhibited a of 0.08 pM, showcasing its potential as a lead compound for further development .
- Thiazolidinedione Derivatives : Related compounds have been studied for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is implicated in insulin sensitivity and diabetes management. These findings suggest that this compound may also have metabolic implications beyond cancer treatment .
Table 1: Binding Affinities of Methyl Sulfamoyl-Benzoates
| Compound | (nM) | Selectivity Ratio (CAIX/Other Isozymes) |
|---|---|---|
| 3b | 0.12 | >100 |
| 4b | 0.20 | >80 |
| 5a | 0.50 | >50 |
Table 2: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic methodologies for Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate?
Synthesis typically involves sulfamoylation of a benzoate precursor. A common approach includes:
Sulfamoyl Chloride Coupling : Reacting methyl 2-chlorosulfonylbenzoate with 4-(2,5-dimethylpyrrol-1-yl)aniline under anhydrous conditions (e.g., dichloromethane, 0–5°C).
Crystallization : Purification via slow evaporation in ethyl acetate or methanol yields crystalline product .
Key Characterization : Confirm structure using NMR (e.g., pyrrole protons at δ 6.5–7.0 ppm, sulfamoyl NH at δ 10.2 ppm) and HRMS (exact mass: ~388.12 g/mol) .
Q. How can the compound’s purity be assessed for experimental reproducibility?
- Chromatographic Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting point anomalies (e.g., pure compound melts sharply at ~162–163°C) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (theoretical: C 58.67%, H 4.93%, N 7.21%, S 8.25%) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (similar sulfonamides cause skin/eye irritation) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze sulfamoyl groups .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular design?
The compound’s sulfamoyl and ester groups form directional hydrogen bonds. Use graph set analysis (e.g., Etter’s rules) to classify motifs:
Q. What crystallographic software is optimal for resolving structural ambiguities?
- Structure Solution : SHELXD for dual-space recycling (robust for pseudo-symmetry common in sulfonamides) .
- Refinement : SHELXL with TWIN/BASF commands for handling twinning (common in polar space groups) .
- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for comprehensive data management .
Q. How do structural modifications impact biological activity (e.g., herbicidal efficacy)?
Compare with sulfonylurea analogs (e.g., sulfometuron methyl ester ):
| Modification | Activity Trend | Mechanistic Insight |
|---|---|---|
| 2,5-Dimethylpyrrole | Enhanced binding to ALS enzyme | Hydrophobic pocket complementarity |
| Benzoate vs. pyrimidine | Reduced soil persistence | Ester hydrolysis susceptibility |
Q. How to resolve contradictions in spectroscopic vs. crystallographic data?
- Case Example : Discrepancy in NH proton NMR signal (solution vs. solid state).
- Method : Variable-temperature NMR to assess hydrogen-bond dynamics. Cross-validate with DFT calculations (B3LYP/6-31G*) .
- Reference : SHELXL refinement with Hirshfeld surface analysis quantifies intermolecular interactions .
Q. What strategies optimize yield in scale-up synthesis without compromising purity?
- Microwave-Assisted Synthesis : Reduce reaction time (30 min at 100°C vs. 12 hrs conventional) .
- Workflow :
- Continuous Flow : Minimize byproduct formation.
- Crystallization Gradient : Use ethanol/water (70:30) for high recovery (>85%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
